![molecular formula C15H22N2O3S B5493089 N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5493089.png)
N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as TPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPSB belongs to the class of sulfonyl benzamide compounds and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide is not fully understood, but it has been proposed to inhibit the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins, which are essential for cell migration and invasion. By inhibiting the activity of MMPs, N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide may prevent the degradation of ECM proteins and inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects
N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are important enzymes involved in cancer cell invasion and metastasis. N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. Additionally, N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide is its selectivity towards MMPs, which makes it a potential therapeutic agent for cancer treatment. Additionally, N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been found to exhibit low toxicity towards normal cells, which is important for its clinical application. However, one of the limitations of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide research. One area of research is the development of more efficient synthesis methods for N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide. Another area of research is the investigation of the potential therapeutic applications of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide in other diseases, such as arthritis and cardiovascular diseases. Additionally, the development of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide derivatives with improved solubility and selectivity towards MMPs is an area of interest for future research.
Conclusion
In conclusion, N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. The mechanism of action of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide is not fully understood, but it has been proposed to inhibit the activity of MMPs. N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has several advantages, including its selectivity towards MMPs and low toxicity towards normal cells. However, its poor solubility in water is a limitation for its clinical application. Future research directions include the development of more efficient synthesis methods, investigation of potential therapeutic applications in other diseases, and the development of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide derivatives with improved solubility and selectivity towards MMPs.
Méthodes De Synthèse
The synthesis of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with sulfonyl chloride to yield N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide. The synthesis of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been reported in various scientific publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis process.
Propriétés
IUPAC Name |
N,N,4-trimethyl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-8-13(15(18)16(2)3)11-14(12)21(19,20)17-9-5-4-6-10-17/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGSQKNKXIMGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.